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Compound of Interest

Compound Name: Isradipine

Cat. No.: B1672647 Get Quote

These notes provide detailed protocols and data for the radiosynthesis of [11C]isradipine and

its application in preclinical Positron Emission Tomography (PET) imaging studies. Isradipine
is a potent and selective L-type voltage-gated calcium channel (LTCC) blocker, and its

radiolabeled form, [11C]isradipine, serves as a valuable tool for in vivo imaging of these

channels in the central nervous system and other tissues.[1]

Radiosynthesis of [11C]Isradipine
The radiosynthesis of [11C]isradipine is achieved through the O-methylation of its desmethyl

precursor using [11C]methyl iodide ([11C]CH₃I).[1][2] The "loop" method allows for an efficient

and rapid synthesis, yielding the radiotracer with high specific activity suitable for research

studies.[2]

Experimental Protocol: Radiosynthesis
Production of [11C]Methyl Iodide: Carbon-11 is typically produced as [11C]CO₂ via the

¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. [11C]CO₂ is then converted to [11C]CH₃I using a

gas-phase iodination method.[2]

Precursor Preparation: A solution of the desmethyl isradipine precursor, 4-(benzo[c][1]

[2]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid,

is prepared in dimethylformamide (DMF).[1][2]
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Radiolabeling Reaction: The produced [11C]CH₃I is bubbled through the precursor solution,

which also contains tetrabutylammonium hydroxide as a base. The reaction is carried out at

room temperature within an HPLC injector loop.[1][2]

Purification: The reaction mixture is injected onto a semi-preparative High-Performance

Liquid Chromatography (HPLC) system to isolate [11C]isradipine from the precursor and

other reaction byproducts.[2]

Formulation: The collected HPLC fraction containing [11C]isradipine is reformulated into a

biocompatible solution, typically 10% ethanolic saline, for intravenous injection.[2] This is

achieved by passing the diluted fraction through a C18 Sep-Pak cartridge, washing with

water, and eluting the final product with ethanol into saline.[3]

Quality Control: The final product's radiochemical purity is assessed by analytical HPLC, and

specific activity is calculated. The product must meet release criteria, including high

radiochemical purity (>95%), before being used in imaging studies.[2][4]

Data Presentation: Radiosynthesis & Quality Control
Parameter Value Reference

Precursor Desmethyl isradipine [1][2]

Labeling Agent [11C]Methyl Iodide ([11C]CH₃I) [1][2]

Base / Solvent
Tetrabutylammonium

hydroxide / DMF
[1][2]

Synthesis Time
40 ± 2 minutes (from end-of-

bombardment)
[2]

Radiochemical Yield

(uncorrected)
6 ± 3% [1][2]

Radiochemical Purity >95% [2]

Specific Activity (at EOS)
143 ± 90 GBq·µmol⁻¹ (3.9 ±

2.4 Ci·µmol⁻¹)
[2]

Formulation 10% ethanolic saline [2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26016546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870226/
https://www.benchchem.com/product/b1672647?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870226/
https://www.benchchem.com/product/b1672647?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9886718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3026438/
https://pubmed.ncbi.nlm.nih.gov/26016546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870226/
https://pubmed.ncbi.nlm.nih.gov/26016546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870226/
https://pubmed.ncbi.nlm.nih.gov/26016546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870226/
https://pubmed.ncbi.nlm.nih.gov/26016546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870226/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram: Radiosynthesis Workflow
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Caption: Workflow for the radiosynthesis of [11C]isradipine.

In Vitro Binding Affinity
Isradipine is a high-affinity antagonist for L-type calcium channels, particularly the Caᵥ1.2 and

Caᵥ1.3 subtypes. Its affinity can be influenced by the membrane potential and the state (open,

closed, inactivated) of the channel.[5][6]

Data Presentation: Binding Affinity
Parameter Description Value Reference

EC₅₀

Concentration for 50%

maximal response

(relaxation of rabbit

aorta)

1.4 nM

EC₂₅

Concentration for 25%

reduction in rate of

spontaneously beating

guinea pig atria

0.45 nM

Kᵢ (High Affinity)

Dissociation constant

for the inactivated,

high-affinity state

(modeled)

~0.5 nM [6]

K꜀ (Low Affinity)

Dissociation constant

for the closed, low-

affinity state

(modeled)

~500 nM [6]

Preclinical PET Imaging with [11C]Isradipine
Preclinical PET imaging in rodent models is used to determine the brain penetration and in vivo

binding characteristics of [11C]isradipine.[2] A dynamic scan allows for the quantification of

radiotracer uptake and washout over time. Blocking studies, involving pre-treatment with non-

radioactive isradipine, are essential to demonstrate the specificity of the radiotracer's binding

to L-type calcium channels.[2]
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Experimental Protocol: In Vivo PET Imaging in Rats
Animal Model: Male Sprague-Dawley rats (440–670 g) are used.[2] Animals are housed with

ad libitum access to food and water.[2]

Anesthesia: Animals are anesthetized using isoflurane/oxygen (2%–3%, 1.5 L·min⁻¹) for the

duration of the imaging session (~45 min).[2]

Blocking Study (Pre-treatment): For specificity assessment, a cohort of animals is pre-

treated with non-radioactive isradipine (2 mg·kg⁻¹, intraperitoneal injection) 30 minutes prior

to radiotracer administration.[1][2] The isradipine is formulated in a vehicle of 5% DMSO,

5% Tween 80, and 90% saline.[2]

Radiotracer Administration: [11C]isradipine (41–166 MBq) is administered as a bolus

injection via the tail vein.[2]

PET Scan Acquisition: A dynamic 30-minute PET scan is initiated at the time of injection.[2]

Framing: A typical framing protocol is: 12 × 10 s, 6 × 30 s, 5 × 60 s, 4 × 300 s.[2]

Image Reconstruction: PET data are reconstructed using an appropriate algorithm, such as

3D ordered-subset expectation maximization followed by maximum a posteriori

reconstruction (OSEM3D/MAP).[2] Corrections for decay are applied.[2]

Data Analysis: Reconstructed images are analyzed using software like AMIDE.[2] Regions of

interest (ROIs) are drawn (e.g., whole brain) to generate time-activity curves (TACs), which

show the change in radioactivity concentration over time.[2]

Quantification: Uptake is quantified as the percent of injected dose per cubic centimeter

(%ID/cc) or as a Standardized Uptake Value (SUV).[2]

Data Presentation: In Vivo Brain Uptake in Rats
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Condition
Peak Brain
Uptake
(%ID/cc)

Time to Peak
Brain Uptake
(SUV)

Reference

Baseline 0.37 ± 0.08 15–60 s

Not explicitly

stated, but

calculable

[1][2]

Isradipine Pre-

treatment (2

mg/kg)

0.19 ± 0.05 15–60 s 1.1 ± 0.1 [2]

Blockade

25%–40%

reduction in

whole brain

uptake

N/A N/A [1][2]

Diagram: Preclinical PET Imaging Workflow
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Caption: Workflow for a preclinical [11C]isradipine PET imaging study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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